

Application Notes and Protocols for Testing BPI-15086 Efficacy in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

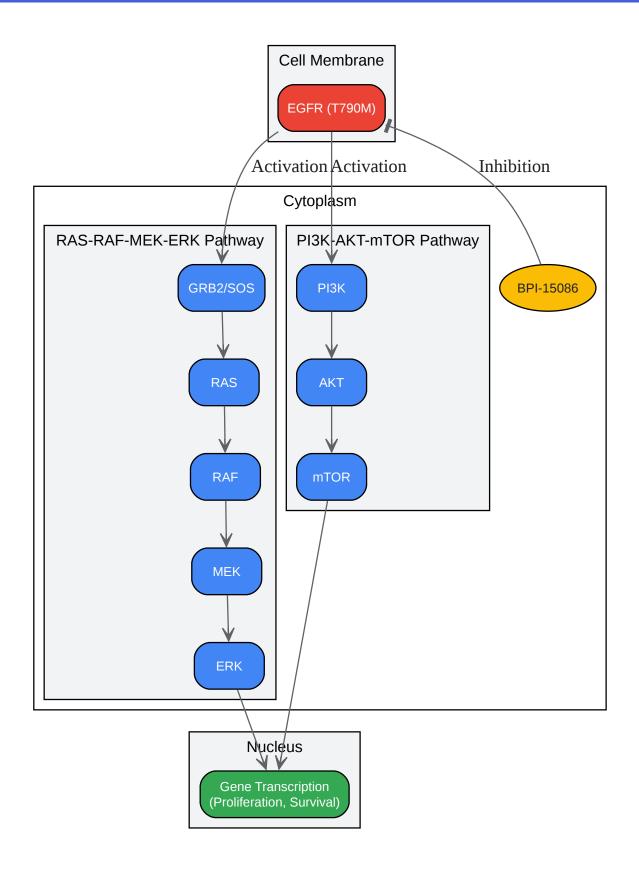
BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[1] As an ATP-competitive, irreversible inhibitor, BPI-15086 shows potent activity against EGFR T790M-mutant tumor cells while sparing wild-type EGFR, potentially leading to a wider therapeutic window and reduced side effects.[1][2] Preclinical studies have indicated that BPI-15086 is well-tolerated in animal models.[2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of **BPI-15086** using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC harboring the EGFR T790M mutation. The protocols outlined below are based on established methodologies for testing the efficacy of third-generation EGFR-TKIs.

Signaling Pathway

BPI-15086 targets the constitutively active mutant EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K/AKT/mTOR pathways.





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Caption: EGFR (T790M) Signaling Pathway Inhibition by BPI-15086.



Experimental Protocols Cell Line-Derived Xenograft (CDX) Model Protocol

Objective: To evaluate the efficacy of **BPI-15086** in a CDX model using an NSCLC cell line with an EGFR T790M mutation.

Materials:

- Cell Line: NCI-H1975 (human NSCLC cell line with L858R and T790M EGFR mutations).
- Animals: 6-8 week old female athymic nude mice (or other immunocompromised strain).
- Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin,
 BPI-15086, vehicle control (e.g., 0.5% methylcellulose).
- Equipment: Calipers, animal balance, oral gavage needles.

Methodology:

- Cell Culture: Culture NCI-H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Cell Implantation:
 - Harvest NCI-H1975 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
 - \circ Subcutaneously inject 100 μL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
 - Tumor volume (mm³) = (Length x Width²) / 2.
- Randomization and Treatment:



- When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Administer BPI-15086 orally once daily at predetermined dose levels (e.g., 25, 50, 100 mg/kg).
- Administer vehicle control to the control group.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Patient-Derived Xenograft (PDX) Model Protocol

Objective: To assess the efficacy of **BPI-15086** in a more clinically relevant PDX model derived from an NSCLC patient with an EGFR T790M mutation.

Materials:

- Tumor Tissue: Freshly obtained NSCLC tumor tissue with a confirmed EGFR T790M mutation.
- Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG).
- Reagents: BPI-15086, vehicle control.
- Equipment: Surgical tools, calipers, animal balance, oral gavage needles.

Methodology:

- Tumor Implantation:
 - Under sterile conditions, mince the patient tumor tissue into small fragments (approximately 3x3 mm).



- Subcutaneously implant one tumor fragment into the flank of each mouse.
- Tumor Engraftment and Expansion:
 - o Monitor mice for tumor engraftment.
 - Once a tumor reaches approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion.
- · Efficacy Study:
 - Once a sufficient number of mice with established tumors are available, follow the randomization and treatment protocol as described for the CDX model (Protocol 1, step 4).
 - Treatment is typically initiated when tumors reach a volume of 100-200 mm³.[3]
- Data Collection:
 - Monitor tumor volume and body weight throughout the study.
 - At the study endpoint, collect tumors for pharmacodynamic and biomarker analysis.

Pharmacodynamic (PD) Analysis - Western Blot

Objective: To assess the inhibition of EGFR signaling in tumor tissue following **BPI-15086** treatment.

Methodology:

- Sample Preparation: Homogenize excised tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blot:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR,
 p-AKT, total AKT, p-ERK, and total ERK.
- Incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: In Vivo Efficacy of BPI-15086 in an NCI-H1975

CDX Model (Hypothetical Data)

Treatment Group	Dose (mg/kg, QD)	Mean Tumor Volume at Day 21 (mm³) ± SEM	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) ± SEM
Vehicle Control	-	1520 ± 185	-	-2.5 ± 1.5
BPI-15086	25	780 ± 95	48.7	-3.1 ± 2.0
BPI-15086	50	350 ± 60	77.0	-4.5 ± 2.2
BPI-15086	100	120 ± 35	92.1	-5.8 ± 2.5

Tumor Growth Inhibition (TGI) % = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Pharmacodynamic Modulation in NCI-H1975

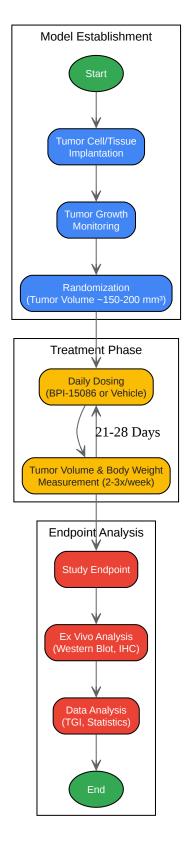
Xenograft Tumors (Hypothetical Data)

Treatment Group (50 mg/kg)	Time Post- Dose	% Inhibition of p-EGFR	% Inhibition of p-AKT	% Inhibition of p-ERK
BPI-15086	2 hours	95 ± 5	88 ± 7	92 ± 6
BPI-15086	8 hours	85 ± 8	75 ± 9	80 ± 7
BPI-15086	24 hours	60 ± 10	55 ± 12	58 ± 11



% Inhibition is relative to vehicle-treated controls.

Experimental Workflow





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Caption: Xenograft Efficacy Study Workflow.

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